molecular formula C6H14ClNO3 B7721345 Deoxyfuconojirimycin hydrochloride

Deoxyfuconojirimycin hydrochloride

Cat. No.: B7721345
M. Wt: 183.63 g/mol
InChI Key: SHSBWMUIVLOMIL-NQZVPSPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyfuconojirimycin hydrochloride (CAS: 210174-73-5) is a synthetic iminosugar and a potent competitive inhibitor of α-L-fucosidases, enzymes critical in hydrolyzing fucose-containing glycoconjugates . Structurally, it features a methyl-substituted piperidine triol backbone, enabling mimicry of the transition state of fucosidase-catalyzed reactions . This compound exhibits high specificity due to its stereochemical alignment with α-L-fucosidase active sites, facilitated by hydrogen bonding and hydrophobic interactions .

Its applications span biochemical research, including studies on glycoprotein processing, viral infection mechanisms (e.g., HIV), and cancer biology, where fucosylation plays a regulatory role . This compound is commercially available in varying purities (e.g., 98% from J&K Scientific) and is noted for low toxicity in preclinical models .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBWMUIVLOMIL-NQZVPSPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210174-73-5
Record name (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination of L-Fucose Derivatives

A foundational method involves converting L-fucose into DFJ via reductive amination. This process begins with the oxidation of L-fucose to generate a ketone intermediate, followed by cyclization with ammonium acetate to form the iminosugar backbone. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the piperidine triol structure. Critical to this approach is maintaining the (2S,3R,4S,5R) configuration, achieved through stereoselective reduction conditions.

Example Protocol :

  • Oxidation : L-fucose is treated with periodic acid to cleave vicinal diols, producing a dialdehyde.

  • Cyclization : The dialdehyde reacts with ammonium acetate in methanol, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine bond, yielding deoxyfuconojirimycin.

Hydrogenation Using Palladium Catalysts

Patent WO1994026714A1 details the use of palladium black under hydrogen gas for reductive alkylation, a method adaptable to DFJ synthesis. Here, a fucose-derived aldehyde undergoes condensation with ammonia or primary amines, followed by hydrogenation to form the piperidine ring. The reaction is conducted in ethanol or methanol at 60–70°C under 5.5 kg/cm² hydrogen pressure, achieving yields of 68–74%.

Key Reaction Conditions :

  • Catalyst : Pd/C (5–10% loading)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 65°C

  • Pressure : 5.5 kg/cm² H₂

Purification and Isolation

Crude DFJ is purified via ion-exchange chromatography (Dowex® AG50-X12, H⁺ form) using 2M aqueous ammonia for elution. Post-evaporation, the product is lyophilized to obtain a white crystalline powder. Purity is confirmed by 1H NMR (500 MHz, D₂O) and laser desorption mass spectrometry , with characteristic peaks at m/z 147.17 [M+H]⁺.

Analytical Data :

ParameterValueSource
Molecular FormulaC₆H₁₄ClNO₃
Melting Point179–187°C
SolubilitySlightly soluble in water
¹H NMR (δ, ppm)3.85 (m, 1H), 3.72 (dd, 1H)

Hydrochloride Salt Formation

Conversion of DFJ to its hydrochloride salt enhances stability and bioavailability. The free base is dissolved in ethanol and treated with 5.5% HCl ethanolic solution at 55°C for 1 hour. After cooling, the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimized Conditions :

  • Acid Concentration : 4–7% HCl (w/v)

  • Temperature : 55°C

  • Molar Ratio : DFJ:HCl = 1:0.2

Stereochemical Control and Yield Optimization

Achieving the correct (2S,3R,4S,5R) configuration requires meticulous control of reaction parameters. Chiral auxiliaries such as 4-picoline and 2,4-dihydroxyquinoline are employed during hydrogenation to direct stereochemistry. Patent CN101786971A emphasizes the role of Vagimid (a morpholine derivative) in suppressing racemization, improving enantiomeric excess to >98%.

Yield-Enhancing Strategies :

  • Catalyst Recycling : Pd/C is reused up to three times without significant activity loss.

  • Solvent Mixtures : Ethanol/water (60% v/v) reduces byproduct formation during alkalinization.

Industrial-Scale Production

Large-scale synthesis (e.g., 10 kg batches) adopts continuous hydrogenation reactors with in-line pH monitoring. Post-reaction, the mixture is filtered through Celite® to remove catalysts, and the filtrate is concentrated via rotary evaporation. Crystallization is induced by cooling to 4°C, yielding DFJ-HCl with >99.5% purity.

Process Metrics :

StageDurationYield
Hydrogenation6 hr74%
Ion-Exchange2 hr95%
Salt Formation1.5 hr89%

Chemical Reactions Analysis

Stability and Decomposition Pathways

DFJ is hygroscopic, making it susceptible to moisture-induced hydrolysis . Under thermal stress (>200°C), decomposition yields:

  • Carbon oxides (CO/CO₂)

  • Nitrogen oxides (NOₓ)

  • Hydrogen chloride (HCl) .

No oxidative degradation pathways are explicitly documented, but its polyhydroxylated structure suggests potential susceptibility to oxidation under strong oxidizing conditions .

Reactivity in Solution

In aqueous environments, DFJ dissociates into its free base (1,5-dideoxy-1,5-imino-L-fucitol) and HCl. Key interactions include:

  • pH-dependent protonation : The imino group (pKa ~8.06) remains protonated under physiological conditions, enhancing solubility and enzyme-binding affinity .

  • Hydrogen bonding : Hydroxyl groups participate in hydrogen bonding with α-fucosidase active sites, contributing to its inhibitory activity .

Enzymatic Inhibition Mechanism

DFJ competitively inhibits α-L-fucosidase with a Kᵢ = 10 nM . Structural studies suggest:

  • Transition-state mimicry : The protonated imino group mimics the oxocarbenium ion intermediate during glycoside hydrolysis.

  • Hydroxyl alignment : C2, C3, and C4 hydroxyl groups align with fucosidase catalytic residues, stabilizing the enzyme-inhibitor complex .

Synthetic and Functional Analogues

While DFJ’s synthesis is not detailed in available literature, related iminosugars (e.g., 1-deoxynojirimycin) are synthesized via:

  • Reductive amination of keto-aldehydes .

  • Hydrogenolysis of protected intermediates .

Modifications to the N-alkyl chain alter potency and selectivity, as seen in studies of N-butyl-DNJ derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

DFJ is a dideoxynojirimycin derivative with the chemical formula C₆H₁₃NO₃·HCl. It acts primarily as a competitive inhibitor of α-fucosidase, an enzyme involved in the metabolism of fucose-containing glycoconjugates. The inhibition constant (K_i) for DFJ is reported to be approximately 10 nM, indicating its high potency against this enzyme .

Inhibition of Glycosidases

DFJ has been extensively studied for its ability to inhibit α-L-fucosidase, which plays a crucial role in various biological processes, including glycoprotein processing and trafficking. The inhibition of this enzyme can affect cellular interactions and signaling pathways that are critical in cancer progression and immune responses .

Cancer Research

Recent studies have indicated that alterations in fucosylation patterns can influence tumor progression. DFJ's role in modifying cell surface fucosylation may provide insights into cancer biology, particularly in breast cancer where fucose levels are often elevated .

Antiviral Activity

DFJ has shown promise in antiviral research, particularly against viruses that exploit fucosylated receptors for entry into host cells. Its application in inhibiting viral infections could lead to new therapeutic strategies against diseases such as influenza and HIV .

Case Study 1: Inhibition of α-L-Fucosidase

A study conducted by Marques et al. demonstrated the effectiveness of DFJ in inhibiting α-L-fucosidase activity in vitro. The researchers observed a significant reduction in enzyme activity at varying concentrations of DFJ, highlighting its potential use as a biochemical tool for studying fucosylation-related processes .

Case Study 2: Impact on Cancer Cell Lines

In another investigation, DFJ was tested on human breast cancer cell lines to assess its impact on cell proliferation and migration. The results indicated that DFJ treatment led to decreased cell viability and migration rates, suggesting that targeting fucosylation could be a viable strategy for cancer therapy .

Comparison with Similar Compounds

Deoxyfuconojirimycin Hydrochloride vs. Other Iminosugars

Iminosugars are carbohydrate analogs with a nitrogen atom replacing the endocyclic oxygen. Key structural and functional distinctions include:

Compound Molecular Formula Target Enzyme Key Structural Feature Biological Application Reference
Deoxyfuconojirimycin HCl C₆H₁₄ClNO₃ α-L-Fucosidases Methyl-substituted piperidine triol Antiviral, glycoprotein processing
1-Deoxynojirimycin HCl C₆H₁₃NO₄·HCl α-Glucosidases Unsubstituted piperidine triol Diabetes research, HIV inhibition
N-Butyldeoxynojirimycin HCl C₁₀H₂₂ClNO₄ β-Glucosidases Butyl chain at N-position Gaucher disease therapy
Deoxymannojirimycin HCl C₆H₁₃NO₄·HCl α-Mannosidases Hydroxyl group configuration ER-associated degradation studies
  • Specificity Determinants: The methyl group in Deoxyfuconojirimycin enhances selectivity for α-L-fucosidases over other glycosidases . N-alkylation (e.g., in N-Butyldeoxynojirimycin) increases lipophilicity, improving membrane permeability but shifting target specificity to β-glucosidases .

Mechanistic Contrast with Substrates

  • 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside (CAS: 171869-92-4): A chromogenic substrate for α-L-fucosidases. Its halogenated indole moiety facilitates cleavage detection, contrasting with Deoxyfuconojirimycin’s inhibitory role .

Enzyme Inhibition Profiles

  • 1-Deoxynojirimycin HCl: Broad-spectrum α-glucosidase inhibitor (IC₅₀ ~1 µM for intestinal α-glucosidase), used to impair viral glycoprotein maturation .
  • Deoxymannojirimycin HCl: Targets Golgi α-mannosidase I, blocking N-linked glycan trimming .

Biological Activity

Deoxyfuconojirimycin hydrochloride (DFJ) is an iminosugar that has garnered attention for its potent biological activities, particularly in the field of glycosylation and its implications in various diseases. This article provides a comprehensive overview of the biological activity of DFJ, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Properties:

  • Chemical Formula: C₆H₁₃NO₃ · HCl
  • Molecular Weight: 163.17 g/mol
  • Purity: ≥98% by TLC
  • Hygroscopic Nature: Yes

Primary Target:

  • DFJ primarily targets liver α-fucosidase with an IC₅₀ of approximately 10 nM, making it a highly effective inhibitor of this enzyme .

DFJ functions as a potent inhibitor of fucosidases, enzymes that are crucial for the hydrolysis of fucose-containing glycans. By inhibiting these enzymes, DFJ can modify glycosylation patterns on cell surfaces, which has significant implications for cancer progression and other diseases associated with altered glycosylation .

Key Mechanisms:

  • Inhibition of Glycosidic Bonds: DFJ specifically inhibits the activity of fucosidases, thereby affecting the metabolism of fucose in glycoproteins and glycolipids.
  • Impact on Tumor Progression: Alterations in fucosylation can influence cell-cell interactions and tumor microenvironments, potentially slowing down tumor progression .

Antihyperglycemic Effects

Research indicates that DFJ exhibits antihyperglycemic properties by improving insulin sensitivity and modulating glucose metabolism. It activates the PI3K/AKT signaling pathway in skeletal muscle cells, which enhances glucose uptake and utilization .

Antiviral Properties

DFJ has shown potential antiviral activity against various viruses by interfering with their glycosylation processes. This disruption can hinder viral entry and replication within host cells.

Case Studies

  • Study on Insulin Sensitivity:
    • In a hyperglycemic mouse model, DFJ administration led to significant improvements in insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management .
  • Cancer Research:
    • A study demonstrated that DFJ's modulation of fucosylation significantly impacted breast cancer cell lines, reducing their invasive properties and altering their growth patterns .

Research Findings

StudyFindingsImplications
Wang et al. (2012)DFJ improved hepatic lipid metabolism in high-fat diet mice.Suggests potential use in obesity-related metabolic disorders.
Kojima et al. (2010)Mulberry leaf extract rich in DFJ improved blood lipid profiles in humans.Indicates possible cardiovascular benefits.
Faber et al. (2015)Pharmacokinetics study revealed rapid absorption and renal excretion of DFJ.Supports its potential for quick therapeutic effects in clinical settings.

Q & A

Q. What are the established methods for synthesizing and purifying deoxyfuconojirimycin hydrochloride (DNJ-HCl) in academic settings?

DNJ-HCl is synthesized via a multi-step process starting from D-glucose and L-glutamic acid. Key steps include condensation, cyclization, and functional group modifications. Purification involves column chromatography (e.g., silica gel) followed by crystallization or recrystallization using solvents like ethanol or methanol to achieve >95% purity. Analytical validation via NMR (e.g., ¹H NMR in MeOH-d₄) and mass spectrometry is critical for structural confirmation .

Q. How is DNJ-HCl typically quantified in enzymatic assays, and what controls are necessary?

Quantification often employs HPLC with UV detection (λ = 210–220 nm) or LC-MS. Standard curves using pure DNJ-HCl are mandatory. Controls include:

  • Negative controls : Enzyme-free or substrate-only reactions.
  • Positive controls : Known inhibitors (e.g., 1-deoxymannojirimycin for α-mannosidases).
  • Solvent controls : To rule out solvent interference (e.g., methanol or DMSO) .

Q. What safety protocols are recommended for handling DNJ-HCl in laboratory settings?

DNJ-HCl exhibits low acute toxicity in animal studies but requires standard precautions:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation/ingestion; work in a fume hood for powder handling.
  • Store in a locked, dry environment at 4°C.
  • Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How does DNJ-HCl’s stereochemistry influence its binding kinetics to α-L-fucosidases?

DNJ-HCl mimics the transition state of fucosidase substrates due to its piperidine-triol structure. The (2S,3R,4S,5R) configuration enables hydrogen bonding with catalytic residues (e.g., Asp/Glu) and hydrophobic interactions with the enzyme’s active site. Kinetic studies (e.g., Lineweaver-Burk plots) reveal competitive inhibition with Kᵢ values in the nanomolar range, indicating high specificity .

Q. What experimental strategies resolve contradictions in DNJ-HCl’s reported antiviral efficacy across cell lines?

Discrepancies may arise from variations in:

  • Viral entry mechanisms : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess receptor dependence.
  • Glycosylation profiles : Perform glycomic profiling (e.g., lectin arrays) to correlate DNJ-HCl’s efficacy with host cell glycan diversity.
  • Dosage optimization : Titrate DNJ-HCl (0.1–100 µM) with time-course assays to identify IC₅₀ thresholds .

Q. How can DNJ-HCl be integrated into chemo-enzymatic glycan remodeling workflows?

DNJ-HCl (10 mM) is added to enzymatic reactions (e.g., β-mannosidase from Helix pomatia) to block undesired α-L-fucosidase activity. Post-reaction, heat inactivation (100°C, 10 min) and desalting (BioGel P-2/P-4 columns) ensure product integrity. Validate via HILIC-HPLC or MALDI-TOF .

Q. What in vivo models are suitable for studying DNJ-HCl’s antitumor effects, and what endpoints are critical?

  • Xenograft models : Implant human cancer cells (e.g., HCC827 for lung adenocarcinoma) in immunodeficient mice.
  • Endpoints : Tumor volume (caliper measurements), metastasis (bioluminescence imaging), and biomarker analysis (e.g., serum fucosylation levels via LC-MS).
  • Dosing : Intraperitoneal injection (5–20 mg/kg/day) with pharmacokinetic monitoring to assess bioavailability .

Methodological Considerations

Q. How can researchers optimize DNJ-HCl’s solubility and stability in cell culture media?

  • Solubility : Dissolve in PBS (pH 7.4) or serum-free media at 37°C with vortexing. Avoid DMSO concentrations >0.1% to prevent cytotoxicity.
  • Stability : Store working solutions at −20°C for ≤1 week. Confirm stability via HPLC after thawing .

Q. What orthogonal techniques validate DNJ-HCl’s enzyme inhibition mechanisms beyond kinetic assays?

  • X-ray crystallography : Resolve enzyme-inhibitor complexes (e.g., human FUCA1) to identify binding motifs.
  • ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔG, ΔH) for binding affinity.
  • Molecular dynamics simulations : Predict conformational changes in the enzyme’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyfuconojirimycin hydrochloride
Reactant of Route 2
Deoxyfuconojirimycin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.